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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

Cat. No.: B1220295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 2-Hydroxy-3-nitropyridine (CAS No: 6332-56-5). The information herein is
compiled for use in research, drug development, and quality control settings, with a focus on
guantitative data, experimental context, and structural understanding.

Core Physical Properties

2-Hydroxy-3-nitropyridine, a yellow crystalline solid, is a versatile heterocyclic compound. Its
physical characteristics are crucial for its application in organic synthesis and pharmaceutical
development. A summary of its key physical properties is presented below.
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Property Value Source(s)

Molecular Formula CsHaN20s3 [1112]

Molecular Weight 140.10 g/mol [3]
Yellow needle-like crystals or

Appearance [2][4]
powder

Melting Point 212 °C (decomposes) [2][4]

224.0t0 228.0 °C [5]

218-228 °C [6]

226 °C [7]

. i 368.8 °C at 760 mmHg
Boiling Point [2]

(Predicted)

313.0 £ 52.0 °C (Predicted)

[4]

pKa 8.37 £ 0.10 (Predicted) [2]
Soluble in hot water, hot
alcohol, and dilute alkaline
Solubility solutions. Insoluble in [8]
benzene, ether, and petroleum
ether.
Density 1.44 g/cm3 (Predicted) [2]
LogP 0.80630 [2]
Flash Point 176.9 °C [2]
Refractive Index 1.588 [2]

Chemical Structure and Tautomerism

A critical aspect of 2-Hydroxy-3-nitropyridine is its existence in a tautomeric equilibrium with

its pyridone form, 3-Nitro-2(1H)-pyridone. This equilibrium is fundamental to its reactivity and

spectroscopic properties. The pyridone form is generally considered the more stable tautomer.
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Caption: Tautomeric equilibrium of 2-Hydroxy-3-nitropyridine.

Experimental Protocols

Detailed experimental procedures for the determination of physical properties are essential for
reproducibility and validation. Below are generalized, yet detailed, protocols for key analytical
methods.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-
purity compound.

Methodology:

o Sample Preparation: A small quantity of finely powdered, dry 2-Hydroxy-3-nitropyridine is
packed into a capillary tube to a height of 1-2 mm. The tube is then tapped to ensure the
sample is compact.

o Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned
with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele
tube containing mineral oil or an automated melting point apparatus.

e Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute,
especially when approaching the expected melting point.

e Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes liquid (T2) are recorded.

e Reporting: The melting point is reported as the range T1-T2. For high-purity substances, this
range is typically narrow.
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Workflow for Melting Point Determination

Prepare Sample:
- Finely powder the compound.
- Pack into capillary tube (1-2 mm).

!

Apparatus Setup:
- Attach capillary to thermometer.
- Place in heating block/oil bath.

Y

Heating Protocol:
- Heat rapidly to ~15°C below expected m.p.
- Reduce heating rate to 1-2°C/min.

!

Observation:
- Record T1 (first liquid drop).
- Record T2 (all solid melts).

!

Report Result:
- State melting range (T1 - T2).

Click to download full resolution via product page

Caption: General workflow for melting point determination.

pKa Determination (UV-Vis Spectrophotometry)
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The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis
absorbance spectrum as a function of pH. This method is suitable for compounds with a
chromophore close to the ionization site.

Methodology:

» Solution Preparation: A series of buffer solutions with known pH values spanning the
expected pKa of the compound are prepared. A stock solution of 2-Hydroxy-3-nitropyridine
in a suitable solvent (e.g., methanol or DMSO) is also prepared.

o Sample Preparation: A constant aliquot of the 2-Hydroxy-3-nitropyridine stock solution is
added to each buffer solution to create a series of samples with identical total compound
concentration but varying pH.

o Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. The
wavelength of maximum absorbance (Amax) for either the protonated or deprotonated
species is identified.

o Data Analysis: The absorbance at the chosen Amax is measured for each buffered solution.
The pKa is then calculated using the Henderson-Hasselbalch equation, often by plotting
absorbance versus pH and identifying the inflection point of the resulting sigmoid curve.

Spectral Data Summary

Spectroscopic data is fundamental for structural elucidation and identification.

e 1H NMR (Proton Nuclear Magnetic Resonance): Spectra for 2-Hydroxy-3-nitropyridine
have been recorded. Due to the tautomerism, the observed chemical shifts and coupling
constants will depend on the solvent and concentration. The spectrum typically shows
signals in the aromatic region corresponding to the protons on the pyridine ring.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): 13C NMR spectra are available and are
typically acquired with proton decoupling, resulting in a series of singlet peaks for each
unique carbon environment. The chemical shifts are influenced by the electron-withdrawing
nitro group and the hydroxyl/carbonyl group.
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e FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information
about the functional groups present. Key expected peaks would include O-H stretching
(broad, for the hydroxyl group), N-H stretching (for the pyridone tautomer), C=0 stretching
(strong, for the pyridone tautomer), and N-O stretching for the nitro group.[3]

o MS (Mass Spectrometry): Mass spectral data is available. The molecular ion peak (M+) is
expected at an m/z corresponding to its molecular weight (140.02 g/mol ). Common
fragments observed have m/z values of 140, 39, and 66.[3]

Detailed spectral data including peak lists and chemical shifts can be accessed through
chemical databases such as PubChem and SpectraBase.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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